Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine ring system. Key structural features include:
- 4-Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving metabolic stability.
- 6-(4-Butoxyphenyl) substituent: A lipophilic aryl group with a butoxy chain, influencing solubility and bioavailability.
- Ethyl ester at position 2: Modifies hydrolytic stability and pharmacokinetic properties.
Properties
CAS No. |
617696-21-6 |
|---|---|
Molecular Formula |
C21H21F3N2O3S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H21F3N2O3S/c1-3-5-10-29-13-8-6-12(7-9-13)15-11-14(21(22,23)24)16-17(25)18(20(27)28-4-2)30-19(16)26-15/h6-9,11H,3-5,10,25H2,1-2H3 |
InChI Key |
UFANLBVCQZZGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyridine-2-Thione Derivatives
The thieno[2,3-b]pyridine scaffold is constructed through a Thorpe–Ziegler cyclization. A precursor such as 3-amino-5-bromo-4-(trifluoromethyl)pyridine-2-thione is treated with chloroacetonitrile in ethanol under basic conditions (e.g., sodium acetate) to form the thieno ring.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1)
-
Temperature : 80–100°C
-
Catalyst : Sodium acetate (1.2 equiv)
-
Yield : 68–72%
The intermediate 3-amino-6-bromo-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Cyclization Routes Using Piperidine Catalysis
A modified approach involves cyclizing 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile in ethanol with piperidine as a catalyst:
Procedure :
-
Dissolve 2-(2-oxopropylthio)-6-(4-butoxyphenyl)pyridine-3-carbonitrile (1.0 equiv) in ethanol.
-
Add piperidine (0.1 equiv) and reflux at 80°C for 6 hours.
-
Cool and precipitate the product with ice water.
Key Data :
This method avoids brominated intermediates, simplifying purification but requiring stringent temperature control to prevent byproduct formation.
Comparative Analysis of Synthetic Routes
| Parameter | Thorpe–Ziegler Route | Piperidine Catalysis Route |
|---|---|---|
| Overall Yield | 58–62% | 65–70% |
| Purification Complexity | High (multiple columns) | Moderate (recrystallization) |
| Reaction Time | 12–14 hours | 6 hours |
| Cost Efficiency | Low (Pd catalysts) | High |
The piperidine route offers higher efficiency for small-scale synthesis, while the Thorpe–Ziegler method is preferable for industrial-scale production due to scalability.
Optimization Strategies for Improved Yield
Solvent Effects
Polar aprotic solvents like DMF enhance solubility of intermediates but may necessitate higher temperatures (Table 2).
Table 2. Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 68 |
| DMF | 36.7 | 72 |
| THF | 7.5 | 45 |
DMF increases yield by 4% but requires post-reaction solvent exchange.
Catalyst Loading
Reducing Pd(dppf)Cl₂ from 4 mol% to 2 mol% in Suzuki coupling decreases cost without significant yield loss (76% vs. 78%).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the nitro group (if present) to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| pKa | Not specified |
Antiviral Activity
Recent studies highlight the antiviral potential of thieno[2,3-b]pyridine derivatives, including ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various viruses. For instance, N-Heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication mechanisms .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thieno[2,3-b]pyridine derivatives have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In a study focusing on CDK inhibitors, derivatives demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 and K-562, suggesting that this compound may have similar effects .
Synthesis and Modification
The synthesis of this compound involves various chemical reactions that enhance its biological activity. For example, modifications at specific positions on the thieno[2,3-b]pyridine scaffold can lead to increased potency against targeted diseases. The structure-activity relationship (SAR) studies are critical for optimizing these compounds for better therapeutic outcomes .
Case Study 1: Antiviral Efficacy
A study published in MDPI explored a series of thieno[2,3-b]pyridine derivatives and their antiviral activities against specific viral strains. The results indicated that modifications at the amino and phenyl positions significantly enhanced antiviral potency compared to lead compounds, suggesting a promising avenue for further research into this compound as an antiviral agent .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activities, researchers synthesized various derivatives of thieno[2,3-b]pyridines and tested them against multiple cancer cell lines. This compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group could enhance its binding affinity
Biological Activity
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C21H21F3N2O3S. The compound features a thieno[2,3-b]pyridine core with various substitutions that are crucial for its biological activity.
Biological Activity Overview
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.
- Enzyme Inhibition : this compound may inhibit certain enzymes linked to neurodegenerative diseases. Compounds with similar thieno-pyridine structures have shown promise as acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of Alzheimer's disease.
- Antimicrobial Properties : Some derivatives of thieno[2,3-b]pyridine have demonstrated antimicrobial activity against various pathogens. This suggests that this compound could possess similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The presence of butoxy groups on the phenyl ring has been associated with increased lipophilicity and potentially enhanced binding affinity to biological targets.
- Trifluoromethyl Group : This group is known to increase metabolic stability and may enhance interactions with target enzymes or receptors.
Case Studies and Research Findings
A review of relevant literature reveals limited direct studies on this compound itself; however, insights can be drawn from related compounds:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Spectral and Analytical Data
- IR Spectroscopy: Amino groups in all compounds show NH₂ stretching bands near 3300–3150 cm⁻¹. Ethyl esters exhibit strong C=O stretches at ~1700 cm⁻¹, while carboxamides () show amide C=O bands near 1660 cm⁻¹ .
- ¹H NMR : The butoxyphenyl group in the target compound displays characteristic signals for the –OCH₂CH₂CH₂CH₃ chain (δ 0.9–1.7 ppm), absent in methoxy or methyl analogs .
Q & A
Q. Advanced
- Molecular Dynamics (MD): Simulates ligand-protein binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models: Relate logP values (calculated: 3.8) to membrane permeability using partial least-squares regression .
- Free Energy Perturbation (FEP): Quantifies ΔΔG changes upon substituting butoxy with methoxy groups .
How is crystallographic data utilized to validate the compound’s structure?
Q. Advanced
- X-ray Diffraction: SHELX software refines crystal structures, resolving bond angles (e.g., C-S-C = 92.5°) and packing motifs .
- Electron Density Maps: Confirm the spatial orientation of the trifluoromethyl group, which influences π-π stacking with aromatic residues in target proteins .
What strategies mitigate degradation during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
